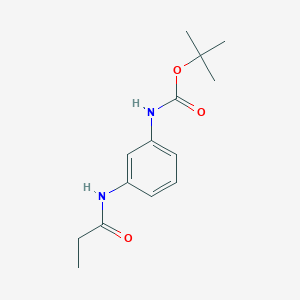![molecular formula C19H22N2O3 B268820 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B268820.png)
4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide, also known as MPAP, is a compound that has been extensively studied for its potential therapeutic applications. This molecule is a selective sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor, a protein found in various tissues throughout the body.
作用机制
The sigma-1 receptor is a protein found in various tissues throughout the body, including the brain, heart, and immune system. When activated by ligands such as 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide, the sigma-1 receptor can modulate several cellular processes, including calcium signaling, protein folding, and mitochondrial function. This modulation can lead to a variety of downstream effects, including neuroprotection, anti-inflammatory activity, and improved neuronal plasticity.
Biochemical and Physiological Effects:
4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has been shown to have a variety of biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and apoptosis. It has also been shown to improve mitochondrial function and promote neuronal survival and regeneration. Additionally, 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has been shown to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One advantage of using 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide in lab experiments is its selectivity for the sigma-1 receptor, which allows for more specific targeting of this protein. Additionally, 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further research. However, one limitation of using 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide is its relatively low potency, which may require higher doses to achieve therapeutic effects.
未来方向
There are several potential future directions for research on 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide's potential as an anti-addiction agent warrants further investigation, particularly in the context of opioid addiction. Finally, the development of more potent and selective sigma-1 receptor agonists could lead to improved therapeutic options for a variety of conditions.
合成方法
The synthesis of 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide involves several steps, starting with the reaction of 2-methylphenol with acetyl chloride to form 2-acetyl-6-methylphenol. This intermediate is then reacted with propylamine to form the corresponding amide, which is subsequently reacted with phosgene to form 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide. The overall yield of this process is around 30%, and the purity of the final product can be improved through recrystallization or chromatography.
科学研究应用
4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has been studied extensively for its potential therapeutic applications, particularly in the areas of neuroprotection and neurodegenerative diseases. It has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to promote neuronal survival and regeneration. 4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide has also been investigated for its potential use in treating addiction, anxiety, and depression.
属性
产品名称 |
4-{[(2-methylphenoxy)acetyl]amino}-N-propylbenzamide |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
4-[[2-(2-methylphenoxy)acetyl]amino]-N-propylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-3-12-20-19(23)15-8-10-16(11-9-15)21-18(22)13-24-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,23)(H,21,22) |
InChI 键 |
ZSHXXTZACXYPAO-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
规范 SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)

![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)
![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)
![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate](/img/structure/B268750.png)
![N-[3-(acetylamino)phenyl]-3-propoxybenzamide](/img/structure/B268751.png)
![N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide](/img/structure/B268752.png)
![N-[3-(isobutyrylamino)phenyl]isonicotinamide](/img/structure/B268755.png)
![Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B268757.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268760.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268763.png)